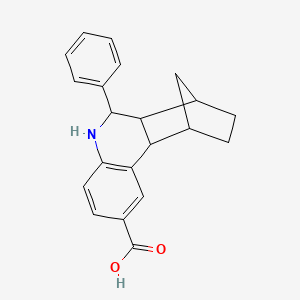

5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid” is a complex organic molecule. Its molecular formula is C21H21NO2 . It is related to other compounds such as N-(3-Methoxypropyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for novel cancer therapies .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. It interacts with neurotransmitter receptors and modulates neuronal activity. Researchers are investigating its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-Inflammatory Activity

The compound shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It could be valuable in managing chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel diseases .

Analgesic Properties

Preliminary studies indicate that it may act as an analgesic by affecting pain pathways. Researchers are exploring its potential as an alternative to traditional pain management drugs .

Cardiovascular Applications

The compound’s impact on cardiovascular health is being investigated. It may influence blood pressure regulation, vascular tone, and platelet aggregation. Further research is needed to fully understand its cardiovascular effects .

Chemical Synthesis and Medicinal Chemistry

Beyond its biological activities, researchers are interested in its synthetic applications. The compound’s unique structure makes it an intriguing target for organic synthesis and medicinal chemistry. Scientists explore its reactivity, stereochemistry, and potential modifications to create new derivatives with enhanced properties .

Crystallography and Structural Studies

The crystal and molecular structure of this compound has been determined using X-ray diffraction. Such studies provide valuable insights into its three-dimensional arrangement, bond lengths, and angles. Understanding its solid-state structure aids in predicting its behavior in various environments .

Natural Product Research

Given its complex structure, the compound may have natural sources or analogs. Researchers investigate its occurrence in plants, marine organisms, or other natural products. Isolating it from natural sources could lead to the discovery of related compounds with diverse biological activities .

Propiedades

IUPAC Name |

10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIGAFLQZLAFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2379711.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)

![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)

![1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2379725.png)

![(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B2379727.png)

![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)